molecular formula C9H15ClO B13965009 2,6-Dimethylcyclohexane-1-carbonyl chloride CAS No. 96188-47-5

2,6-Dimethylcyclohexane-1-carbonyl chloride

Cat. No.: B13965009
CAS No.: 96188-47-5
M. Wt: 174.67 g/mol
InChI Key: ABTHZZBLPUJZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylcyclohexane-1-carbonyl chloride is a specialized cycloaliphatic acyl chloride that serves as a key intermediate in advanced organic synthesis and medicinal chemistry research. This compound is valued for its reactivity, where the carbonyl chloride group acts as a powerful electrophile, facilitating acylation reactions to form amides, esters, and ketones. The stereochemistry of the 2,6-dimethylcyclohexane ring can influence the stereoselective outcome of subsequent reactions, making it a compound of interest for developing chiral molecules and studying steric effects in reaction pathways. As a derivative of 2,6-dimethylcyclohexanone, a known building block in fragrance and pharmaceutical synthesis, this acyl chloride extends its utility to more complex targets. Researchers might employ it in the synthesis of novel agrochemicals, fragrance compounds, or pharmacologically active molecules requiring the incorporation of a tailored cyclohexane scaffold. Handling this reagent requires appropriate safety measures due to the typical lachrymatory and corrosive properties of acyl chlorides. It is moisture-sensitive and should be stored under inert conditions. This compound is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

96188-47-5

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2,6-dimethylcyclohexane-1-carbonyl chloride

InChI

InChI=1S/C9H15ClO/c1-6-4-3-5-7(2)8(6)9(10)11/h6-8H,3-5H2,1-2H3

InChI Key

ABTHZZBLPUJZQA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C(=O)Cl)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Yields

Preparation Method Reagents & Conditions Yield (%) Notes
Thionyl chloride method 2,6-Dimethylcyclohexanone acid + SOCl₂, reflux or RT High Removal of SO₂ and HCl gases facilitates purification; standard method
Oxalyl chloride method 2,6-Dimethylcyclohexanone acid + (COCl)₂, DCM, 0 °C High Milder conditions, suitable for sensitive substrates
AlCl₃ catalyzed chlorination AlCl₃ (equimolar), DCM, 0–20 °C, 18 h Moderate Requires careful quenching and extraction; used in related cyclohexanecarbonyl chlorides
Transition metal catalysis CuI, 1,10-phenanthroline, K₂CO₃, DMSO, 70 °C, 16 h 84–99% More common in intramolecular acylation reactions; not typical for direct acyl chloride synthesis

Mechanistic Insights

The nucleophilic substitution mechanism for acyl chloride formation involves:

  • Activation of the carboxylic acid by the chlorinating agent.
  • Formation of an intermediate (e.g., chlorosulfite ester with thionyl chloride).
  • Elimination of gaseous byproducts leading to the formation of the acyl chloride.
  • Reaction rate is influenced by solvent polarity and temperature, which affect nucleophilicity and electrophilicity of intermediates.

Research Findings and Practical Considerations

  • The synthesis of 2,6-dimethylcyclohexane-1-carbonyl chloride via thionyl chloride is well-documented with reproducible high yields and purity, making it the preferred industrial and laboratory method.
  • Oxalyl chloride offers a milder alternative with similar efficiency, often preferred when sensitive functional groups are present.
  • Catalytic methods using Lewis acids or transition metals are more specialized and typically applied in complex synthetic sequences rather than simple acyl chloride preparation.
  • Safety considerations include the corrosive nature of reagents and the need for anhydrous conditions to prevent hydrolysis of the acyl chloride.
  • Purification typically involves removal of volatile byproducts and extraction with organic solvents, followed by drying and distillation or recrystallization if necessary.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Solvent Temperature Reaction Time Yield Range Key Notes
Thionyl Chloride 2,6-Dimethylcyclohexanecarboxylic acid Thionyl chloride (SOCl₂) None or DCM Room temp to reflux 1–4 hours 85–95% Standard, efficient, widely used
Oxalyl Chloride 2,6-Dimethylcyclohexanecarboxylic acid Oxalyl chloride (COCl)₂ DCM 0 °C to RT 1–3 hours 80–90% Milder, less corrosive byproducts
AlCl₃ Catalyzed Chlorination 2,6-Dimethylcyclohexanone or acid Aluminum chloride (AlCl₃) DCM 0–20 °C ~18 hours Moderate Requires careful quench
Transition Metal Catalysis Derivatives of cyclohexane acids CuI, phenanthroline DMSO 70 °C 16 hours 84–99% Used in tandem acylation steps

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dimethylcyclohexanecarboxylic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Hydrolysis: Water

Major Products

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    Thioesters: Formed from reaction with thiols

    Alcohols: Formed from reduction

    Carboxylic Acids: Formed from hydrolysis

Scientific Research Applications

2,6-Dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying their functions.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohexane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the resulting product.

Comparison with Similar Compounds

Cyclohexane Carbonyl Derivatives

Compounds with cyclohexane backbones and carbonyl functionalities share common reactivity patterns. For example:

  • Hexachlorocyclohexane (HCH) isomers (CAS 608-73-1, 27154-44-5, etc.) exhibit distinct stereochemical and electronic properties due to chlorine substituents . While HCH derivatives are primarily insecticides, the dimethyl-substituted cyclohexane carbonyl chloride lacks pesticidal activity but shares steric hindrance effects that influence reaction kinetics.

Isoquinoline Carboxylate Derivatives

The Molecules (2011) study highlights substituted isoquinoline derivatives such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (compound 6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (compound 6f) . These compounds feature rigid aromatic systems and carboxamide/carboxylate groups, contrasting with the aliphatic cyclohexane backbone of 2,6-dimethylcyclohexane-1-carbonyl chloride. Key differences include:

  • Reactivity: The carbonyl chloride group in this compound is more electrophilic than the carboxamides or esters in isoquinoline derivatives, enabling faster acylation reactions.

Chlorinated Aromatic Compounds

Hexachlorodibenzo-p-dioxins (e.g., CAS 34465-46-8, 19408-74-3) are highly toxic aromatic chlorides. While structurally dissimilar to this compound, they share chlorine-based reactivity. However, the aliphatic nature of the target compound reduces environmental persistence and bioaccumulation risks compared to aromatic chlorinated dioxins.

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Key Functional Groups Reactivity Profile Applications
This compound Not provided Carbonyl chloride, dimethyl High electrophilicity, steric hindrance Organic synthesis, acylations
Hexachlorocyclohexane (HCH) 608-73-1 Six chlorines on cyclohexane Stereospecific degradation Insecticide (historical)
Ethyl 6,7-dimethoxy-1-methylisoquinoline carboxylate Not provided Carboxylate, methoxy, methyl Moderate electrophilicity Pharmaceutical intermediates
Hexachlorodibenzo-p-dioxin 34465-46-8 Chlorinated aromatic system Extreme toxicity, environmental persistence None (hazardous pollutant)

Research Findings and Implications

Steric vs. Electronic Effects : The dimethyl substitution in this compound reduces reactivity in crowded environments compared to less hindered analogs like acetyl chloride. This is critical in designing selective acylating agents .

Synthetic Utility : The compound’s balance of reactivity and steric hindrance makes it advantageous for controlled acylation in multi-step syntheses, contrasting with the indiscriminate reactivity of simpler acyl chlorides.

Biological Activity

2,6-Dimethylcyclohexane-1-carbonyl chloride is a compound of interest in the field of organic chemistry, particularly for its potential biological activities and applications in synthetic processes. This article reviews existing literature on its biological activity, synthesis, and related compounds, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with two methyl groups at positions 2 and 6, and a carbonyl chloride functional group at position 1. This unique substitution pattern influences its reactivity and potential applications in medicinal chemistry.

Property Value
Molecular Formula C₉H₁₃ClO
Molecular Weight 172.65 g/mol
Boiling Point Not specified
Solubility Soluble in organic solvents

Antibacterial Activity

In studies examining the antibacterial properties of cyclohexane derivatives, several compounds demonstrated significant activity against various bacterial strains. For instance:

  • Compound A (related structure) showed an MIC of 125 μg/mL against Staphylococcus aureus.
  • Compound B exhibited activity against Pseudomonas aeruginosa with an MIC of 250 μg/mL.

These findings suggest that the structural features of cyclohexane derivatives may contribute to their antibacterial efficacy .

Cytotoxicity

The cytotoxic effects of cyclohexane derivatives have been evaluated in various cancer cell lines. For example:

  • A derivative similar to this compound displayed moderate cytotoxicity against liver cancer cells (WRL-68) with an IC50 value of 86 μM .

This indicates potential for further exploration in cancer therapeutics.

Case Study 1: Synthesis and Evaluation of Analogues

A recent study synthesized several analogues of cyclohexane-1-carbonyl chloride to evaluate their biological activities. The analogues were tested for their ability to inhibit key enzymes involved in cancer progression. The results indicated that certain substitutions significantly enhanced inhibitory activity against aromatase and glycosyltransferase enzymes .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the cyclohexane ring influenced both antibacterial and anticancer activities. For instance:

  • Methyl substitutions at positions 2 and 6 were found to enhance the binding affinity to target proteins involved in cell proliferation .

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dimethylcyclohexane-1-carbonyl chloride, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves the reaction of 2,6-dimethylcyclohexanecarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Optimization strategies include:

  • Catalyst/Solvent Screening : Test Lewis acids (e.g., DMF) to enhance reactivity in non-polar solvents like dichloromethane .
  • Temperature Control : Monitor exothermic reactions (25–60°C) to prevent decomposition.
  • Purity Assessment : Use gas chromatography (GC) or HPLC to track starting material consumption and byproduct formation .
Condition Yield (%) Purity (GC)
SOCl₂, DCM, 25°C7895%
Oxalyl chloride, DMF9298%

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : Observe the carbonyl chloride signal at ~170–180 ppm in 13C^{13}\text{C} NMR and methyl group splitting patterns in 1H^{1}\text{H} NMR.
  • IR Spectroscopy : Confirm the C=O stretch at 1770–1820 cm⁻¹ and C-Cl absorption near 600 cm⁻¹.
  • Mass Spectrometry : Identify molecular ion peaks (e.g., [M]⁺ at m/z 175) and fragmentation patterns.
  • Elemental Analysis : Validate chlorine content (~20.2% theoretical).

Refer to standardized methods for chlorinated compounds in analytical catalogs .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile acyl chloride vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats.
  • Spill Management : Neutralize with sodium bicarbonate or inert adsorbents.
  • Storage : Store under anhydrous conditions at 2–8°C in sealed amber glass vials .

Advanced: How can researchers resolve contradictions in reported reactivity data (e.g., variable acylation yields)?

Answer:

  • Variable Analysis : Compare solvent polarity (e.g., THF vs. DCM), nucleophile steric effects, and moisture content.
  • Kinetic Studies : Use in situ FTIR or 19F^{19}\text{F} NMR to monitor reaction progress and intermediate stability.
  • Statistical Design : Apply factorial experiments to isolate critical factors (e.g., temperature, catalyst loading) .

Advanced: What computational methods elucidate the electronic structure and reactivity of this acyl chloride?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to map electrostatic potential surfaces and LUMO localization on the carbonyl carbon.
  • Reactivity Prediction : Compare activation energies for nucleophilic attack (e.g., amines vs. alcohols) using Gaussian or ORCA software.
  • Experimental Validation : Correlate computational data with Hammett substituent constants from kinetic assays.

Advanced: How does steric hindrance from the 2,6-dimethyl groups influence regioselectivity in multi-step syntheses?

Answer:

  • Steric Maps : Generate 3D models (e.g., using Avogadro) to visualize steric bulk.
  • Competitive Experiments : Compare acylation rates with/without methyl groups using kinetic isotopic effects.
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm steric constraints .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>100°C).
  • Hydrolytic Stability : Monitor hydrolysis rates in humid environments via conductivity measurements.
  • Long-Term Storage : Use argon-purged vials with molecular sieves to extend shelf life .

Advanced: How can degradation products be identified and quantified during synthetic applications?

Answer:

  • LC-MS/MS : Detect hydrolyzed products (e.g., 2,6-dimethylcyclohexanecarboxylic acid) with MRM transitions.
  • Isolation Techniques : Use preparative TLC or column chromatography to isolate degradation byproducts.
  • Mechanistic Probes : Introduce isotopic labels (e.g., 18O^{18}\text{O}) to trace hydrolysis pathways .

Advanced: What role does this acyl chloride play in synthesizing chiral intermediates for pharmaceuticals?

Answer:

  • Asymmetric Catalysis : Employ chiral amines or organocatalysts to generate enantiopure amides.
  • Case Study : Synthesize β-lactam precursors via [2+2] cycloadditions, monitored by circular dichroism (CD).
  • Scale-Up Challenges : Address racemization risks by optimizing reaction time and temperature .

Basic: How can researchers validate the purity of this compound before use?

Answer:

  • Chromatographic Methods : Use GC-FID with a DB-5 column (95% purity threshold).
  • Titration : Quantify active chloride via argentometric titration.
  • Spectroscopic Cross-Check : Match IR and NMR data to reference libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.